molecular formula C26H21ClN4O B11229966 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11229966
M. Wt: 440.9 g/mol
InChI Key: HVFBMXABDVYYKJ-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorophenyl, methoxyphenyl, and phenyl groups.

Properties

Molecular Formula

C26H21ClN4O

Molecular Weight

440.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21ClN4O/c1-32-22-13-7-18(8-14-22)15-28-25-24-23(19-5-3-2-4-6-19)16-31(26(24)30-17-29-25)21-11-9-20(27)10-12-21/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

HVFBMXABDVYYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl, methoxyphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-4′-METHOXYCHALCONE: Shares structural similarities with the methoxyphenyl and chlorophenyl groups.

    p-Chloroacetophenone: Contains a chlorophenyl group, similar to the target compound.

Uniqueness

7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its pyrrolo[2,3-d]pyrimidine core and the specific arrangement of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 7-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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